
methyl 2-(5-chloro-1H-indol-2-yl)acetate
Vue d'ensemble
Description
“Methyl 2-(5-chloro-1H-indol-2-yl)acetate” is a chemical compound with the molecular formula C11H10ClNO2 . It has a molecular weight of 223.66 .
Molecular Structure Analysis
The InChI code for “methyl 2-(5-chloro-1H-indol-2-yl)acetate” is 1S/C11H10ClNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-(5-chloro-1H-indol-2-yl)acetate” is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed, dry environment .Applications De Recherche Scientifique
Nucleophilic Reactivities of Indoles
Research on indoles, including derivatives similar to "methyl 2-(5-chloro-1H-indol-2-yl)acetate," has shown their potential in coupling reactions due to their nucleophilic properties. These reactions are crucial in constructing complex organic molecules, with applications in pharmaceuticals and agrochemicals (Lakhdar et al., 2006).
Metal Ion Complexation
Studies on anti-inflammatory drugs interacting with metal ions like Zn(II), Cd(II), and Pt(II) have implications for the development of new therapeutic agents. Such complexation can influence the pharmacological properties of the compounds, potentially leading to novel treatments (Dendrinou-Samara et al., 1998).
Micronization of Pharmaceuticals
The gas antisolvent technique, utilized for the synthesis, purification, and micronization of pharmaceuticals, is significant for improving drug solubility and bioavailability. This method could be applied to "methyl 2-(5-chloro-1H-indol-2-yl)acetate" derivatives for enhanced therapeutic efficacy (Warwick et al., 2000).
Antibacterial Activities of Indole Derivatives
Indole-3-carbaldehyde semicarbazone derivatives, including chloro-substituted compounds, have been synthesized and evaluated for their antibacterial activities. Such research indicates the potential of "methyl 2-(5-chloro-1H-indol-2-yl)acetate" in contributing to the development of new antibacterial agents (Carrasco et al., 2020).
Synthesis and Biological Activity of Indole Derivatives
The synthesis and evaluation of indole derivatives for their biological activities, including antimicrobial and antioxidant properties, are essential in drug discovery and development processes. Research in this area can lead to the discovery of new drugs with potential therapeutic applications (Attaby et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(5-chloro-1H-indol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-15-11(14)6-9-5-7-4-8(12)2-3-10(7)13-9/h2-5,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSFBTXRUQXAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(5-chloro-1H-indol-2-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



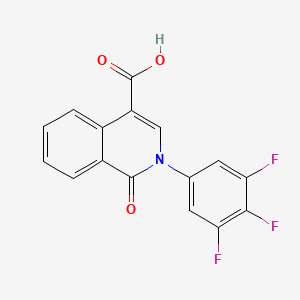

![3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan](/img/structure/B1412321.png)
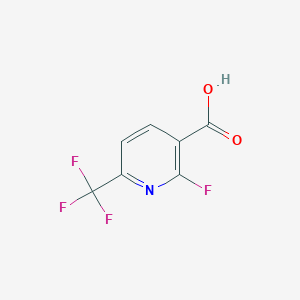
![Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1412325.png)
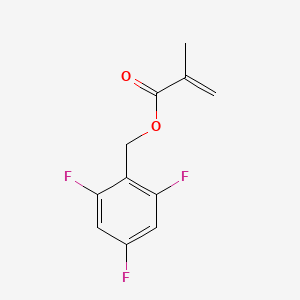
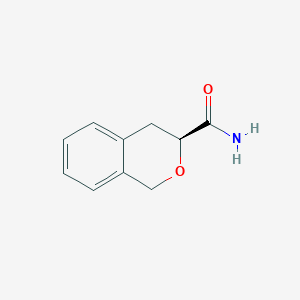
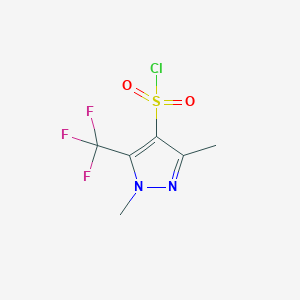
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylamine](/img/structure/B1412331.png)
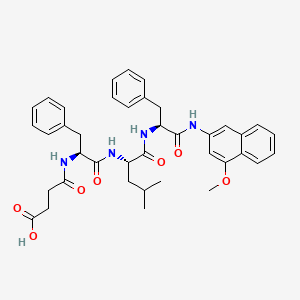
![1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B1412333.png)
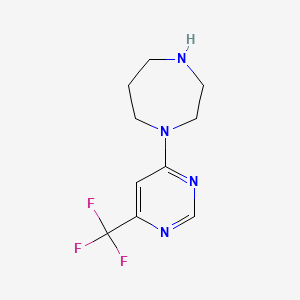
![Thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1412337.png)
